molecular formula C11H7FN2O2 B1491924 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid CAS No. 2090585-03-6

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1491924
CAS No.: 2090585-03-6
M. Wt: 218.18 g/mol
InChI Key: HZEXQHNSAOZMIV-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a fluorophenyl group and a carboxylic acid group. Pyridazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to improve yield and purity.

Chemical Reactions Analysis

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced products.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2-Fluorophenyl)pyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyridazine ring contributes to its overall stability and activity. The carboxylic acid group may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar compounds to 6-(2-Fluorophenyl)pyridazine-4-carboxylic acid include other pyridazine derivatives such as:

  • Pyridazine-3-carboxylic acid
  • 4-(2-Fluorophenyl)pyridazine
  • 6-(4-Chlorophenyl)pyridazine-4-carboxylic acid

Compared to these compounds, this compound is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity .

Properties

IUPAC Name

6-(2-fluorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-9-4-2-1-3-8(9)10-5-7(11(15)16)6-13-14-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEXQHNSAOZMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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